1-(5-Methyl-2-furyl)-2-methyl-1-propanol
Description
1-(5-Methyl-2-furyl)-2-methyl-1-propanol is a furyl-substituted secondary alcohol with the molecular formula C₉H₁₄O₂. Its structure comprises a 5-methylfuran ring attached to a propanol backbone with a methyl branch at the C2 position. For instance, 1-(5-Methyl-2-furyl)ethanone, a precursor in chalcone synthesis, is used to create antimicrobial pyrimidines via Claisen-Schmidt condensations ().
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-methyl-1-(5-methylfuran-2-yl)propan-1-ol |
InChI |
InChI=1S/C9H14O2/c1-6(2)9(10)8-5-4-7(3)11-8/h4-6,9-10H,1-3H3 |
InChI Key |
FKYNKNIUJFGYFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C(C)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Furyl-Substituted Ketones
a. 1-(5-Methyl-2-furyl)-1-propanone (2-Methyl-5-propionylfuran)
- Molecular Formula : C₈H₁₀O₂
- Molecular Weight : 138.16 g/mol
- Melting Point : 72°C (at 5 mmHg) ()
- Applications: Intermediate in synthesizing heterocyclic compounds like 2-cyanoimino dihydropyrimidines, which exhibit antimicrobial activity ().
b. 1-(5-Methyl-2-furyl)ethanone (5-Methyl-2-acetylfuran)
- Molecular Formula : C₇H₈O₂
- Molecular Weight : 124.14 g/mol
- Applications : Key precursor for synthesizing furyl-based chalcones and pyrimidines ().
Key Difference: The ketone group in 1-(5-Methyl-2-furyl)ethanone enables condensation reactions with aldehydes, unlike the alcohol group in the target compound, which may limit its reactivity in similar pathways.
Alcohol Derivatives with Heterocyclic Substituents
a. 2-Methyl-1-propanol (Isobutyl Alcohol)
- Molecular Formula : C₄H₁₀O
- Molecular Weight : 74.12 g/mol
- Boiling Point : 108°C ()
- Applications : Solvent for organic synthesis ().
b. 1-(2-Thienyl)-1-propanone
Bioactive Propanol Derivatives
a. Chloramphenicol Analog: 1-p-Nitrophenyl-2-(N-methyl-dichloroacetamido)-propanol-1
- Molecular Formula : C₁₁H₁₂Cl₂N₂O₄
- Applications : Antimicrobial agent ().
- Structural Difference : Contains nitro and dichloroacetamido groups instead of a furyl ring.
b. 1-[(2,2-Dimethyl-1,1-dimethylethyl)amino]-2-methyl-1-propanol
- Applications: Intermediate in amine and amino acid synthesis ().
Comparison: The amino substituent in this compound enables nucleophilic reactions, unlike the furyl group in the target alcohol.
Physicochemical Properties
- Solubility : Furyl alcohols are expected to have higher solubility in polar solvents compared to their ketone analogs due to the –OH group.
- Boiling Points: Furyl-substituted compounds generally have higher boiling points than non-aromatic analogs (e.g., 2-methyl-1-propanol boils at 108°C, while 1-(5-Methyl-2-furyl)-1-propanone sublimes at 72°C under reduced pressure).
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